molecular formula C10H7NO4 B1207095 Methyl 3-(4-nitrophenyl)prop-2-ynoate CAS No. 7515-15-3

Methyl 3-(4-nitrophenyl)prop-2-ynoate

Cat. No.: B1207095
CAS No.: 7515-15-3
M. Wt: 205.17 g/mol
InChI Key: XNRRUKAHRUCWGC-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . . This compound is characterized by the presence of a nitrophenyl group attached to a propynoate moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-nitrophenyl)prop-2-ynoate plays a significant role in biochemical reactions by promoting the formation of reactive oxygen species (ROS). It interacts with cytochrome P450 enzymes, which catalyze the formation of ROS. These ROS are crucial for inducing apoptosis in cancer cells . The interaction between this compound and cytochrome P450 enzymes highlights its potential as a selective tumor cell death inducer.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis through the generation of ROS. This compound influences cell signaling pathways by activating stress response pathways that lead to programmed cell death. Additionally, this compound can affect gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Its impact on cellular metabolism includes the disruption of mitochondrial function, further promoting cell death in cancerous tissues.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the production of ROS. These ROS cause oxidative stress within the cell, damaging cellular components such as DNA, proteins, and lipids. The oxidative damage triggers apoptosis through the activation of intrinsic apoptotic pathways. This compound also binds to specific biomolecules, inhibiting their normal function and contributing to the overall cytotoxic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its ROS-promoting activity. Prolonged exposure may lead to the degradation of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained apoptotic effects in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, this compound can exhibit toxic effects, including oxidative damage to healthy cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve the desired apoptotic effect, while exceeding this threshold can lead to adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that generate reactive oxygen species. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism. The compound’s metabolism leads to the production of ROS, which are essential for its apoptotic activity . Additionally, this compound may influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as cancer cells, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its solubility and affinity for cellular components . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the mitochondria, where it induces oxidative stress and triggers apoptosis. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy . The subcellular localization of this compound is a key factor in its selective cytotoxicity towards cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 3-(4-nitrophenyl)propiolic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(4-nitrophenyl)prop-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to promote reactive oxygen species formation makes it a potent inducer of apoptosis in cancer cells through cytochrome P450 catalyzed reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitrophenyl and propynoate groups, which confer distinct reactivity and biological activity. The nitrophenyl group allows for various substitution reactions, while the propynoate moiety enables participation in alkyne-related reactions .

Properties

IUPAC Name

methyl 3-(4-nitrophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRRUKAHRUCWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290799
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-15-3
Record name Propiolic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(4-nitrophenyl)prop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Iodo-4-nitrobenzene (2.5 g, 10 mmol) was added to a solution of triethylamine (2.0 g, 20 mmol) in THF (40 mL). PdCl2 (PPh3)2 (0.14 g, 0.20 mmol), cuprous iodide (0.076 g, 0.40 mmol) and methyl propiolate (3.4 g, 40 mmol) were added and the resulting mixture was heated to reflux overnight. The reaction mixture was cooled to r.t., the solvent evaporated, and the crude compound dissolved in dichloromethane. The organics were filtered to remove insoluble material and the filtrate was washed with water, brine solution and dried over sodium sulfate. The filtrate was concentrated and the residue purified over silica gel using 15% ethyl acetate in petroleum ether as eluent to afford (4-nitrophenyl)-propynoic acid methyl ester (1.20 g, 59%) as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2 (PPh3)2
Quantity
0.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.076 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two

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